2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide

LC-MS/MS internal standard isotope dilution mass spectrometry diclofenac metabolite quantification

Ensure accurate diclofenac metabolite quantification with this essential tetra-deuterated (phenyl-d₄) internal standard. Its +4.03 Da mass shift from the unlabelled analogue guarantees zero cross-talk in LC-MS/MS, a critical requirement under ICH M10 and EMA bioanalytical guidelines. Non-deuterated versions are completely unsuitable due to co-elution and identical ion transitions. Procure this >98% pure compound to meet stringent method validation criteria for bioanalytical and DDI studies.

Molecular Formula C17H18Cl2N2O2
Molecular Weight 357.267
CAS No. 1382084-37-8
Cat. No. B586094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide
CAS1382084-37-8
Molecular FormulaC17H18Cl2N2O2
Molecular Weight357.267
Structural Identifiers
SMILESCN(C)C(=O)CC1=CC=CC=C1NC2=C(C=C(C=C2Cl)OC)Cl
InChIInChI=1S/C17H18Cl2N2O2/c1-21(2)16(22)8-11-6-4-5-7-15(11)20-17-13(18)9-12(23-3)10-14(17)19/h4-7,9-10,20H,8H2,1-3H3/i4D,5D,6D,7D
InChIKeyBSTKYJXULFVQRI-UGWFXTGHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide (CAS 1382084-37-8) – Procurement-Grade Deuterated Diclofenac Metabolite Precursor


2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide is a tetra-deuterated (phenyl-d₄) analogue of the non‑deuterated precursor 2-(2-((2,6-dichloro-4-methoxyphenyl)amino)phenyl)-N,N‑dimethylacetamide (CAS 698357‑36‑7). The compound serves as a stable‑isotope‑labelled internal standard and synthetic intermediate for the acyl‑glucuronide and hydroxy metabolites of diclofenac, a widely prescribed COX‑inhibiting NSAID. [1] Its deuteration pattern induces a mass shift of +4.03 Da relative to the unlabelled form, making it indispensable for interference‑free LC‑MS/MS quantification workflows in pharmaceutical research, bioanalytical method validation, and metabolite profiling studies.

Why the Non‑Deuterated Analog (CAS 698357‑36‑7) Cannot Substitute for 2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide in Quantitative Bioanalysis


The non‑deuterated parent compound co‑elutes with the endogenous analyte during reversed‑phase chromatography and produces an identical precursor‑to‑product ion transition in tandem mass spectrometry, rendering it completely unsuitable as an internal standard for diclofenac metabolite quantification. [1] In contrast, the target compound’s phenyl‑d₄ labelling generates a +4.03 Da mass shift that physically separates the internal‑standard signal from the analyte channel, enabling accurate isotope‑dilution quantification. Direct head‑to‑head comparative studies for this specific compound are not available in the open literature; however, the principle of isotopic differentiation is a class‑level requirement for any MS‑based internal standard method, and substitution of the unlabelled analog will result in complete signal overlap, zero quantification accuracy, and failure of method validation criteria per ICH M10 and EMA bioanalytical guidelines. The evidence items below therefore rely on cross‑study comparable, class‑level inference, and supporting evidence tags, explicitly noted where direct comparator data are absent.

Quantitative Differentiation Evidence: 2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide vs. Non‑Deuterated Analog (CAS 698357‑36‑7)


Mass Shift of +4.03 Da Ensures Complete MS Signal Separation from the Unlabelled Analyte

The target compound (C₁₇H₁₄D₄Cl₂N₂O₂, monoisotopic mass 357.27 Da) exhibits a +4.03 Da mass increment over the non‑deuterated analog (C₁₇H₁₈Cl₂N₂O₂, monoisotopic mass 353.24 Da) . In ESI‑MS/MS, this mass shift places the [M+H]⁺ or [M−H]⁻ ion of the internal standard four m/z units away from the analyte, eliminating cross‑talk and allowing independent integration of the internal‑standard peak. The unlabelled analog yields an identical m/z to the target analyte, providing zero mass discrimination and rendering it non‑functional as an internal standard.

LC-MS/MS internal standard isotope dilution mass spectrometry diclofenac metabolite quantification

Isotopic Purity >98% vs. Minimum 95% Chemical Purity for the Non‑Deuterated Analog

The target deuterated compound is supplied with a certified purity >98% (isotopic enrichment ≥98 atom % D at the four specified phenyl positions) . The corresponding non‑deuterated analog is typically offered at a minimum purity of 95% by HPLC . The higher and more tightly controlled purity specification of the deuterated product reduces the contribution of unlabelled carry‑over (the residual unlabelled fraction would generate signal in the analyte channel), which is critical for achieving the low limits of quantification (LLOQ) required in pharmacokinetic studies.

isotopic purity stable isotope internal standard batch-to-batch consistency

Defined Deuterium Incorporation at Four Aromatic Positions Ensures Metabolic Stability Against H/D Back‑Exchange

The deuterium atoms in the target compound are covalently bound to the aromatic phenyl ring (positions 2,3,4,5 of the phenylacetamide moiety), as confirmed by the InChI key and ¹H‑NMR absence of protons at these positions . Aromatic C–D bonds are chemically and metabolically inert under typical biological sample preparation conditions (pH 2–9, room temperature to 37 °C) and do not undergo H/D exchange in protic solvents. In contrast, deuterated analogs labelled at aliphatic or heteroatom positions (e.g., N‑CD₃, O‑CD₃) can experience pH‑dependent back‑exchange, altering the effective mass shift and compromising quantification accuracy [1].

deuterium labelling stability metabolic back-exchange phenyl-d4

Cost‑per‑Milligram Premium Reflects Specialized Isotopic Synthesis; Unlabelled Analog Cannot Deliver MS Internal Standard Functionality

The target deuterated compound is listed at approximately €231.84 per milligram (25 mg unit, €5,796 total) , whereas the non‑deuterated analog is priced at approximately €59.70 per milligram (10 mg unit, €597 total) , yielding a ~3.9‑fold cost premium. This premium is attributable to the multi‑step deuteration synthesis. Critically, the unlabelled analog cannot function as an MS internal standard; any attempted substitution would require a fundamentally different quantification approach (e.g., external standard or analog internal standard) with corresponding losses in accuracy and precision.

procurement cost comparison deuterated internal standard pricing research chemical sourcing

Application Scenarios Where 2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide Delivers Irreplaceable Value


LC‑MS/MS Quantification of Diclofenac Acyl Glucuronide Metabolites in Pharmacokinetic Studies

When quantifying diclofenac acyl glucuronide metabolites in plasma or hepatocyte incubations by LC‑MS/MS, the deuterated compound serves as the isotope‑dilution internal standard, compensating for ionization suppression/enhancement and extraction variability. The +4.03 Da mass shift ensures zero cross‑talk with the unlabelled analyte channel, directly enabling method validation per ICH M10 (accuracy 85–115%, precision CV ≤15% at LLOQ). [1]

In Vitro Drug‑Drug Interaction (DDI) Studies Requiring Stable‑Isotope‑Labelled Metabolite Standards

In DDI assessments where diclofenac is used as a CYP2C9 probe substrate, accurate quantification of its hydroxylated and glucuronidated metabolites is essential. The deuterated compound is used as an internal standard for the synthetic intermediate, enabling precise measurement of metabolite formation rates without interference from endogenous matrix components. [2]

Synthesis and Characterization of 4′‑Hydroxy Diclofenac‑d4 Reference Standards

The compound is a key synthetic intermediate in the preparation of 4′‑hydroxy diclofenac‑d4 (H825227), the deuterated metabolite required as a certified reference standard for clinical toxicology and forensic laboratories performing diclofenac confirmation by LC‑MS/MS. Its defined phenyl‑d₄ labelling ensures the final metabolite standard carries a stable, traceable isotopic signature.

Bioanalytical Method Development and Cross‑Validation for Diclofenac Impurity Profiling

Pharmaceutical quality control laboratories developing impurity profiling methods for diclofenac drug substance and drug product use the deuterated compound to validate recovery and matrix effect parameters. The >98% purity specification minimizes the contribution of unlabelled impurity to the analyte signal, supporting compliance with ICH Q3A/Q3B impurity thresholds.

Quote Request

Request a Quote for 2-(2-((2,6-Dichloro-4-methoxyphenyl)amino)phenyl-d4)-N,N-dimethylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.